
5-(5-bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(5-Bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-2-chlorobenzohydrazide with 4-methoxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used, although this is less common for oxadiazoles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the oxadiazole ring is particularly significant due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals. Its electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(5-Bromo-2-chlorophenyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(5-bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the methoxy group on the phenyl ring
Properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c1-20-11-5-2-9(3-6-11)14-18-15(21-19-14)12-8-10(16)4-7-13(12)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVURXYRKRFJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3522732.png)
![2-(4-BROMOPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B3522737.png)
![4-methoxy-3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3522743.png)
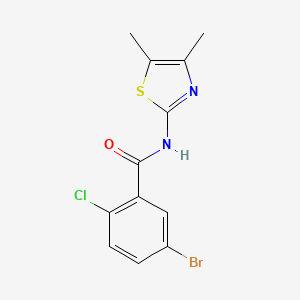
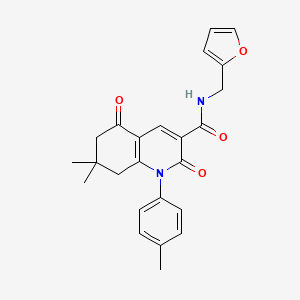
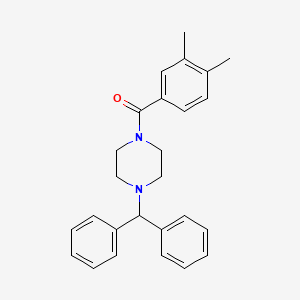
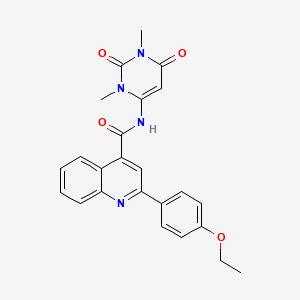
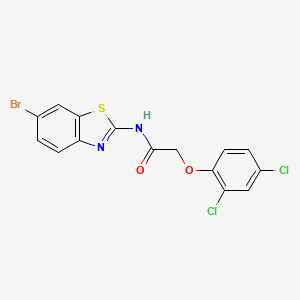
![4-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3522794.png)
![2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3522799.png)
![ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3522800.png)
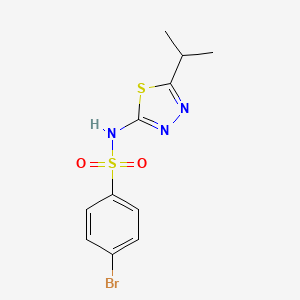
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3522804.png)
![4-METHOXY-N-[(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B3522835.png)
